Emepronium Bromide is a quaternary ammonium compound classified as an anticholinergic agent. [] Its primary role in scientific research is to investigate its effects on the urinary bladder, particularly in the context of detrusor instability and urge incontinence. [, , , , , , , , ] Researchers use Emepronium Bromide as a tool to study the physiology of the bladder and explore potential therapeutic approaches for managing bladder dysfunction.
Emepronium Bromide can be synthesized by reacting the tosylate of appropriately labelled 1-methyl-4,4-diphenylbutan-2-ol with N-ethylmethylamine or dimethylamine. This is followed by quaternization with methyl bromide or ethyl bromide, respectively. [] This method allows for the creation of selectively labelled Emepronium Bromide with either carbon-14 or deuterium. []
Emepronium Bromide undergoes ion-pair extraction with perchlorate ions. [] This process allows for its quantitative determination in human urine. [] Barium peroxide in an acidic medium can be used to oxidize Emepronium Bromide to benzophenone. [] This reaction is employed to increase sensitivity in gas chromatography analysis. []
Emepronium Bromide primarily acts as a competitive antagonist of muscarinic acetylcholine receptors in the bladder. [] By blocking these receptors, it inhibits the binding of acetylcholine, a neurotransmitter that stimulates bladder muscle contraction. This results in a reduction in detrusor muscle activity, leading to decreased urinary urgency and frequency. [, , , ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6